![molecular formula C14H10Br2FNO B2964856 6,8-dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine CAS No. 478040-89-0](/img/structure/B2964856.png)
6,8-dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine
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Overview
Description
The compound “6,8-dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine” is a chemical with the molecular formula C14H10Br2FNO and a molecular weight of 387.04 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “6,8-dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine” are defined by its molecular formula C14H10Br2FNO and a molecular weight of 387.04 . More specific properties like melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Intracellular Calcium Modulation
Research has shown that substituted 1,4-benzoxazines, which are structurally related to the compound of interest, possess moderate activity on intracellular calcium. These findings suggest potential applications in the development of therapeutic agents targeting calcium-mediated pathways. The study by Bourlot et al. (1998) highlights the significance of the benzoxazine core in modulating biological activity, indicating a potential research avenue for 6,8-dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine derivatives Bourlot et al., 1998.
Chemical Synthesis and Reactivity
The compound has been the subject of studies focused on its reactivity and synthesis pathways. For instance, Ismail et al. (1988) investigated the behavior of 2-substituted 6,8-dibromo-1,3-benzoxazin-4-ones, revealing insights into the cleavage and transformation of similar compounds under various conditions. This research contributes to understanding the synthetic versatility and potential chemical modifications of 6,8-dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine Ismail et al., 1988.
NK(1) Receptor Antagonist Synthesis
In the field of medicinal chemistry, the synthesis of complex molecules for therapeutic purposes is of paramount importance. Brands et al. (2003) described an efficient synthesis route for an NK(1) receptor antagonist, showcasing the utility of benzoxazine derivatives in the preparation of pharmacologically active compounds. This study underscores the relevance of benzoxazine derivatives, like 6,8-dibromo-3-(4-fluorophenyl)-3,4-dihydro-2H-1,3-benzoxazine, in the synthesis of targeted therapeutic agents Brands et al., 2003.
Materials Science and Polymers
The compound and its derivatives also find applications in materials science, particularly in the synthesis of polymers with specific properties. Qi et al. (2009) synthesized phenylnitrile functional benzoxazine monomers, demonstrating the potential of benzoxazine derivatives in creating materials with desirable thermal and mechanical properties. Such research highlights the versatility of benzoxazine compounds in developing advanced materials Qi et al., 2009.
Mechanism of Action
Target of Action
Compounds like this often target enzymes or receptors in the body. For example, some similar compounds have been found to inhibit kinases , which are enzymes that play a key role in the regulation of cell functions.
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For instance, kinase inhibitors can affect signal transduction pathways, which are involved in regulating cellular responses to different stimuli .
properties
IUPAC Name |
6,8-dibromo-3-(4-fluorophenyl)-2,4-dihydro-1,3-benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2FNO/c15-10-5-9-7-18(8-19-14(9)13(16)6-10)12-3-1-11(17)2-4-12/h1-6H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKJRBBDPRGBAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)Br)OCN1C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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